Cas no 2228900-13-6 (tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate
- EN300-1887678
- 2228900-13-6
- tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate
-
- インチ: 1S/C15H20N2O5/c1-10-6-7-11(17(20)21)8-12(10)15(5,9-18)16-13(19)22-14(2,3)4/h6-9H,1-5H3,(H,16,19)
- InChIKey: MJYGFXJVPCCYBA-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C=O)(C)C1C=C(C=CC=1C)[N+](=O)[O-])=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 308.13722174g/mol
- どういたいしつりょう: 308.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 101Ų
tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887678-0.05g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1887678-2.5g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1887678-5g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1887678-10.0g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1887678-0.5g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1887678-5.0g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1887678-1.0g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1887678-1g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1887678-10g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1887678-0.1g |
tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2228900-13-6 | 0.1g |
$1144.0 | 2023-09-18 |
tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamateに関する追加情報
Introduction to Tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2228900-13-6)
Tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate, identified by its CAS number 2228900-13-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly its tert-butyl group and the presence of a nitrophenyl moiety, contribute to its distinctive chemical properties and potential biological activities.
The nitrophenyl substituent at the 2-position of the aromatic ring introduces a region of high electron-withdrawing character, which can significantly influence the reactivity and binding affinity of the molecule. This feature makes it an attractive candidate for further investigation in the design of novel bioactive agents. Additionally, the 1-oxopropan-2-yl group provides a reactive site for further functionalization, enabling chemists to explore various derivatization strategies that could enhance its pharmacological profile.
In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known to exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for therapeutic intervention. For instance, carbamates have been explored as intermediates in the synthesis of herbicides and fungicides, where their ability to interact with biological targets is harnessed to modulate plant growth and disease resistance. The structural complexity of Tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate suggests that it may possess similar capabilities, though further research is needed to fully elucidate its potential applications.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. The combination of a nitrophenyl group with a carbamate moiety creates a framework that can be fine-tuned to target specific biological pathways. For example, nitroaromatic compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. By integrating these features into a single molecule, researchers aim to develop more effective therapeutic agents with improved pharmacokinetic profiles. The tert-butyl group further enhances the compound's stability and solubility characteristics, making it more amenable for formulation into drug delivery systems.
The synthesis of Tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the nitrophenyl group typically involves nitration reactions, which must be carefully monitored to avoid over-nitration or decomposition. The subsequent formation of the carbamate bond is achieved through condensation reactions with appropriate carbamic acid derivatives or their activated forms. The final step often involves protecting group strategies to safeguard sensitive functionalities during subsequent chemical modifications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like Tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes involved in metabolic pathways and transcriptional regulation. These interactions could potentially lead to new therapeutic strategies for treating metabolic disorders and inflammatory diseases. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the compound and study its conformational dynamics.
The pharmaceutical industry has long been interested in developing novel carbamate-based drugs due to their favorable pharmacokinetic properties. Carbamates are known to exhibit moderate solubility in water and lipids, allowing them to be formulated into diverse dosage forms. The stability of carbamates under physiological conditions also makes them suitable for long-term therapeutic use. In particular, derivatives of nitroaromatic carbamates have shown promise in preclinical studies as potential treatments for neurological disorders and cancer.
In conclusion, Tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2228900-13-6) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a nitrophenyl group and a carbamate moiety, make it a valuable scaffold for developing new bioactive agents. Ongoing studies aim to explore its biological activities and optimize its pharmacological properties for therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in advancing drug discovery efforts worldwide.
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